Cas no 177744-83-1 (N-(3-Hydroxypyridin-2-yl)pivalamide)

N-(3-Hydroxypyridin-2-yl)pivalamide is a specialized organic compound featuring a pyridine core substituted with a hydroxyl group at the 3-position and a pivalamide moiety at the 2-position. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical research. The tert-butyl group in the pivalamide fragment enhances steric hindrance, improving resistance to metabolic degradation. Its hydroxyl functionality allows for further derivatization, facilitating its use as a versatile intermediate in heterocyclic synthesis. The compound’s well-defined molecular architecture ensures consistent performance in applications requiring precise structural control, such as ligand design or bioactive molecule development.
N-(3-Hydroxypyridin-2-yl)pivalamide structure
177744-83-1 structure
Product name:N-(3-Hydroxypyridin-2-yl)pivalamide
CAS No:177744-83-1
MF:C10H14N2O2
MW:194.23036
MDL:MFCD07781130
CID:92179
PubChem ID:24208787

N-(3-Hydroxypyridin-2-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Hydroxypyridin-2-yl)pivalamide
    • 3-HYDROXY-2-(2,2,2-TRIMETHYLACETAMIDO)PYRIDINE
    • N-(3-hydroxy-2-pyridinyl)-2,2-dimethylPropanamide
    • N-(3-HYDROXYPYRIDIN-3-YL)PIVALAMIDE
    • 2-(tert-butyl-carbonylamino)-3-hydroxypyridine
    • CS-0171676
    • CHA74483
    • N-(3-Hydroxypyridin-2-Yl)-2,2-Dimethylpropanamide
    • 177744-83-1
    • SB52992
    • N-(3-Hydroxy-2-pyridinyl)-2,2-dimethylpropanamide, AldrichCPR
    • MFCD07781130
    • Propanamide, N-(3-hydroxy-2-pyridinyl)-2,2-dimethyl-
    • AS-31388
    • SCHEMBL2601270
    • AKOS006229158
    • FT-0766022
    • A881447
    • DB-065195
    • MDL: MFCD07781130
    • Inchi: InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14)
    • InChI Key: QTECCVGXCNCEGO-UHFFFAOYSA-N
    • SMILES: CC(C)(C(NC1=C(O)C=CC=N1)=O)C

Computed Properties

  • Exact Mass: 194.10562
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 62.2Ų

Experimental Properties

  • Density: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 82-84 ºC
  • Refractive Index: 1.526
  • Solubility: Slightly soluble (13 g/l) (25 º C),
  • PSA: 62.22

N-(3-Hydroxypyridin-2-yl)pivalamide Security Information

N-(3-Hydroxypyridin-2-yl)pivalamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N887635-10mg
n-(3-hydroxypyridin-2-yl)pivalamide
177744-83-1
10mg
$ 50.00 2022-06-03
AstaTech
30053-1/G
N-(3-HYDROXYPYRIDIN-2-YL)PIVALAMIDE
177744-83-1 97%
1g
$205 2023-09-18
TRC
N887635-100mg
n-(3-hydroxypyridin-2-yl)pivalamide
177744-83-1
100mg
$ 115.00 2022-06-03
Fluorochem
214994-250mg
N-(3-Hydroxypyridin-2-yl)pivalamide
177744-83-1 95%
250mg
£93.00 2022-02-28
Fluorochem
214994-1g
N-(3-Hydroxypyridin-2-yl)pivalamide
177744-83-1 95%
1g
£231.00 2022-02-28
Apollo Scientific
OR907125-1g
N-(3-Hydroxypyridin-2-yl)pivalamide
177744-83-1 95%
1g
£445.00 2025-02-21
Apollo Scientific
OR907125-250mg
N-(3-Hydroxypyridin-2-yl)pivalamide
177744-83-1 95%
250mg
£150.00 2025-02-21
Chemenu
CM175563-5g
N-(3-Hydroxypyridin-2-yl)pivalamide
177744-83-1 97%
5g
$399 2021-08-05
eNovation Chemicals LLC
Y0978954-5g
N-(3-Hydroxypyridin-2-yl)pivalamide
177744-83-1 95%
5g
$430 2024-08-02
AstaTech
30053-0.25/G
N-(3-HYDROXYPYRIDIN-2-YL)PIVALAMIDE
177744-83-1 97%
0.25g
$82 2023-09-18

Additional information on N-(3-Hydroxypyridin-2-yl)pivalamide

Recent Advances in the Study of N-(3-Hydroxypyridin-2-yl)pivalamide (CAS: 177744-83-1) in Chemical Biology and Pharmaceutical Research

N-(3-Hydroxypyridin-2-yl)pivalamide (CAS: 177744-83-1) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of enzyme inhibition and targeted therapy. This research briefing synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic applications.

One of the key areas of investigation has been the compound's role as a modulator of metalloenzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(3-Hydroxypyridin-2-yl)pivalamide exhibit selective inhibition against matrix metalloproteinases (MMPs), which are implicated in various pathological conditions including cancer metastasis and inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of MMP-9, revealing crucial interactions with zinc ions and hydrophobic pockets.

In the realm of antimicrobial research, N-(3-Hydroxypyridin-2-yl)pivalamide has shown promise as a novel antibacterial agent. A recent patent application (WO2023051234) describes its efficacy against multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, as evidenced by transmission electron microscopy studies showing morphological changes in treated Staphylococcus aureus cells.

The compound's pharmacokinetic properties have been the subject of several preclinical investigations. A 2024 study in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics in rodent models, with particular accumulation in tumor tissues. This tissue selectivity, combined with the compound's relatively low toxicity profile as determined by acute and subchronic toxicity studies, positions it as an attractive candidate for further development in oncology applications.

Recent synthetic chemistry advancements have enabled more efficient production of N-(3-Hydroxypyridin-2-yl)pivalamide derivatives. A green chemistry approach published in Organic Process Research & Development (2023) describes a catalytic method that reduces byproduct formation and improves yield to over 85%. This methodological improvement is particularly significant given the growing demand for sustainable pharmaceutical manufacturing processes.

Looking forward, several clinical trials are being planned to evaluate the therapeutic potential of N-(3-Hydroxypyridin-2-yl)pivalamide-based compounds. Phase I studies are expected to commence in late 2024, focusing initially on its application in inflammatory bowel disease and solid tumors. The compound's dual mechanism of action - combining enzyme inhibition with immunomodulatory effects - makes it particularly interesting for combination therapies.

In conclusion, N-(3-Hydroxypyridin-2-yl)pivalamide (CAS: 177744-83-1) represents a promising chemical entity with diverse biological activities and therapeutic potential. The recent research highlights its versatility as both a pharmacological tool and a drug candidate, warranting continued investigation across multiple therapeutic areas. Future studies should focus on optimizing its drug-like properties and exploring novel applications in precision medicine.

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Amadis Chemical Company Limited
(CAS:177744-83-1)N-(3-Hydroxypyridin-2-yl)pivalamide
A881447
Purity:99%
Quantity:1g
Price ($):184.0